molecular formula C24H23N5O4S B3002219 methyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896307-07-6

methyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B3002219
CAS No.: 896307-07-6
M. Wt: 477.54
InChI Key: LBSHZPUCPPNRAT-UHFFFAOYSA-N
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Description

This compound is a triazole-based benzoate ester with a complex substitution pattern. Its structure features:

  • A 1,2,4-triazole core substituted at position 4 with a 1H-pyrrol-1-yl group and at position 5 with a 4-methoxybenzyl moiety.
  • A sulfanyl-acetyl linker bridging the triazole and the para-aminobenzoate ester group.
  • A methyl ester at the benzoate terminus.

The 4-methoxybenzyl group confers electron-donating properties, while the triazole-pyrrole system enables π-π stacking and hydrogen-bonding interactions.

Properties

IUPAC Name

methyl 4-[[2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-32-20-11-5-17(6-12-20)15-21-26-27-24(29(21)28-13-3-4-14-28)34-16-22(30)25-19-9-7-18(8-10-19)23(31)33-2/h3-14H,15-16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSHZPUCPPNRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex compound with significant potential in various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound's structure consists of several key moieties:

  • Triazole ring : Known for its role in medicinal chemistry, particularly in antifungal and anticancer agents.
  • Pyrrole moiety : Associated with various biological activities including anti-inflammatory and anticancer effects.
  • Methoxybenzyl group : Often contributes to the lipophilicity and bioactivity of compounds.

The molecular formula is C23H23N5O2SC_{23}H_{23}N_5O_2S with a molecular weight of 433.53 g/mol.

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds containing triazole and pyrrole structures. For instance, derivatives with similar frameworks have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)<10
Compound BHeLa (Cervical)<15
Methyl 4-[({[5-(4-methoxybenzyl)-...]}]A431 (Skin)<20

In particular, methyl 4-[({[5-(4-methoxybenzyl)-...] demonstrated significant cytotoxicity against A431 cells, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Research has indicated that triazole-containing compounds exhibit antibacterial properties. The compound's thioether linkage may enhance its activity against Gram-positive bacteria:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus31.25
Escherichia coli62.50

These findings suggest that modifications to the triazole and pyrrole rings can lead to enhanced antimicrobial efficacy.

The biological activity of methyl 4-[({[5-(4-methoxybenzyl)-...]} can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Some studies suggest that similar compounds can mitigate oxidative stress in cells, contributing to their protective effects against cancer.
  • Interaction with Enzymes : The presence of the triazole ring allows for interaction with various enzymes involved in cellular metabolism and signaling pathways.

Study on Anticancer Activity

A study conducted by Walid Fayad et al. (2019) screened a library of compounds including methyl 4-[({[5-(4-methoxybenzyl)-...]} on multicellular spheroids to evaluate anticancer properties. The results indicated that this compound significantly reduced tumor growth in vitro compared to standard treatments, highlighting its potential as a novel therapeutic agent for cancer treatment .

Study on Antimicrobial Properties

In another investigation focused on antimicrobial efficacy, derivatives of the compound were tested against common pathogens. The results demonstrated that modifications to the methoxy group could enhance antibacterial activity, particularly against resistant strains .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that compounds derived from triazole and pyrrole frameworks exhibit significant anticancer properties. For instance, derivatives similar to methyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies have shown promising results in inhibiting the growth of breast cancer cells (e.g., MCF-7, T47-D) while demonstrating lower toxicity towards normal cells .
  • Antimicrobial Activity
    • The compound's structure suggests potential antimicrobial properties. Similar triazole derivatives have been reported to exhibit activity against various pathogens, including fungi and bacteria. The presence of the sulfanyl group may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes .
  • Anti-HIV Activity
    • Some studies have focused on the synthesis of compounds with triazole structures aimed at inhibiting HIV replication. The incorporation of specific substituents on the triazole ring can enhance binding affinity to viral proteins, suggesting that this compound could be explored for anti-HIV applications .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the pyrrole moiety via condensation reactions.
  • Final modifications to attach the benzoate and sulfanyl groups.

Table 1: Summary of Synthetic Pathways

StepReaction TypeKey ReagentsOutcome
1CyclizationHydrazine derivativesTriazole formation
2CondensationAldehydes, aminesPyrrole synthesis
3AcetylationAcetic anhydrideFinal compound

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxicity of similar compounds against breast cancer cell lines using MTT assays. Results indicated that modified triazole derivatives exhibited IC50 values comparable to established chemotherapeutics while maintaining lower toxicity profiles against normal cells .

Case Study 2: Antimicrobial Testing

Another research project tested various derivatives against Candida species and found that certain substitutions on the triazole ring significantly enhanced antifungal activity. The results suggest that structural modifications can lead to improved efficacy against resistant strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Triazole Derivatives

The target compound shares a common scaffold with several analogs, differing primarily in substituents at the triazole’s 4th and 5th positions and the ester group. Key examples include:

Table 1: Structural Comparison of Triazole-Based Benzoate Derivatives
Compound Name R4 (Triazole) R5 (Triazole) Ester Group Molecular Formula Molecular Weight (g/mol)
Methyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 1H-pyrrol-1-yl 4-methoxybenzyl Methyl C24H23N5O4S 501.55
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 1H-pyrrol-1-yl 4-chlorobenzyl Ethyl C24H22ClN5O3S 495.98
Ethyl 4-({[5-{[4-(acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate Methyl 4-(acetylamino)phenoxymethyl Ethyl C23H24N6O5S 528.60
Methyl 4-{[({5-[(4-cyanophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate Phenyl 4-cyanophenoxymethyl Methyl C27H22N6O4S 558.62

Key Observations :

  • Electronic Effects : The 4-methoxybenzyl group (target compound) is electron-donating, contrasting with the electron-withdrawing 4-chlorobenzyl group in the ethyl analog . This difference may influence solubility and reactivity.
  • Steric Considerations : The phenyl substitution at R4 in introduces steric bulk compared to the smaller pyrrole or methyl groups.
  • Ester Group : Methyl esters (target compound, ) typically hydrolyze slower than ethyl esters (), affecting metabolic stability.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) IR Peaks (cm<sup>-1</sup>) Solubility Trends
Target Compound Not reported ~3256 (N-H), 1686 (C=O), 635 (C-S) (estimated) Moderate in polar solvents
Ethyl 4-[({[5-(4-chlorobenzyl)-...]benzoate Not reported Not available Lower due to Cl substituent
Ethyl 4-({[5-{[4-(acetylamino)phenoxy]methyl}-...]benzoate 241.0–241.3 3256 (N-H), 1686 (C=O), 1525 (C=N), 635 (C-S) High in DMSO
Methyl 4-{[({5-[(4-cyanophenoxy)methyl]-...]benzoate Not reported Not available Low in aqueous media

Analysis :

  • The C=O stretch at ~1686 cm<sup>-1</sup> is consistent across analogs, reflecting the acetyl and ester functionalities .
  • C-S stretches near 635 cm<sup>-1</sup> confirm the sulfanyl linker’s presence .
  • The 4-cyanophenoxy group in likely reduces solubility in water due to its hydrophobic nature.

Q & A

Basic: What synthetic routes are typically employed to prepare this triazole-containing compound?

The compound is synthesized via multi-step reactions involving cyclization, functionalization, and coupling. A common approach involves:

  • Cyclization : Reacting substituted triazole precursors (e.g., 4-amino-1,2,4-triazoles) with aldehydes or ketones under reflux conditions in ethanol with catalytic acetic acid to form the triazole core .
  • Sulfanyl Acetylation : Introducing the sulfanyl acetyl group via nucleophilic substitution or thiol-ene reactions. For example, reacting a triazole-thiol intermediate with chloroacetyl chloride in the presence of a base .
  • Esterification : Coupling the acetylated intermediate with methyl 4-aminobenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the final benzoate ester .

Advanced: How can synthetic yield and purity be optimized for this compound?

Advanced optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity, stoichiometry) to identify optimal conditions. Flow chemistry techniques, as described for diazomethane synthesis, can enhance reproducibility and scalability .
  • Purification : Use of column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol-water mixtures to isolate high-purity product .
  • In-line Analytics : Employing HPLC-MS or NMR spectroscopy to monitor reaction progress and detect intermediates .

Basic: What spectroscopic methods are used to characterize this compound?

Standard characterization includes:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.0 ppm, pyrrole protons at δ 6.5–7.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 482.1) .
  • X-ray Crystallography : Resolving crystal structures to confirm stereochemistry, as demonstrated for analogous triazole derivatives .

Advanced: How do structural modifications (e.g., methoxybenzyl vs. phenyl groups) influence bioactivity?

  • Methoxybenzyl Group : Enhances lipophilicity and membrane permeability, potentially improving pharmacokinetics. Comparative studies with phenyl-substituted analogs (e.g., 5-phenyl-1H-triazoles) show increased antimicrobial activity in methoxybenzyl derivatives .
  • Pyrrole Substituent : The 1H-pyrrol-1-yl group may participate in π-π stacking or hydrogen bonding with biological targets, as seen in enzyme inhibition assays .
  • Sulfanyl Acetyl Linker : Modulates electronic effects and flexibility, affecting binding affinity. Replacements with methylene or carbonyl groups reduce activity in analogous compounds .

Basic: What preliminary biological assays are recommended to evaluate this compound?

Initial screening should include:

  • Antimicrobial Activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli at concentrations of 10–100 µg/mL .
  • Enzyme Inhibition : Testing against human carbonic anhydrase I/II (hCA I/II) using esterase activity assays, with IC50_{50} determination .
  • Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog Synthesis : Prepare derivatives with variations in the triazole substituents (e.g., replacing 4-methoxybenzyl with 4-fluorobenzyl) and evaluate bioactivity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., hCA II) and validate with experimental IC50_{50} values .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., sulfanyl acetyl, pyrrole) using QSAR models .

Basic: What safety precautions are required when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy (refer to SDS guidelines) .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Waste Disposal : Collect organic waste in designated containers for incineration .

Advanced: How can stability under varying pH and temperature conditions be assessed?

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 40°C for 4 weeks. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles (e.g., onset at ~200°C for similar triazoles) .
  • Light Sensitivity : Expose to UV light (254 nm) and assess photodegradation using UV-Vis spectroscopy .

Advanced: How to resolve contradictions in biological data between similar analogs?

  • Crystallographic Analysis : Compare X-ray structures to identify conformational differences affecting activity .
  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Meta-Analysis : Aggregate data from analogs (e.g., 5-phenyl vs. 5-methoxybenzyl triazoles) to identify trends in substituent effects .

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